

Application Notes and Protocols: Preparation of TP-5801 TFA Stock Solution in DMSO

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Compound of Interest

Compound Name: TP-5801 TFA

Cat. No.: B15611939

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preparation, handling, and storage of a Dimethyl Sulfoxide (DMSO) stock solution of **TP-5801 TFA**, a potent and orally active inhibitor of Thirty-eight-Negative Kinase 1 (TNK1).^{[1][2][3]} Accurate preparation of this stock solution is critical for ensuring the reproducibility and reliability of experimental results in both in vitro and in vivo studies. This guide includes detailed physicochemical data, a step-by-step protocol for dissolution, storage recommendations, and diagrams illustrating the compound's mechanism of action and the experimental workflow.

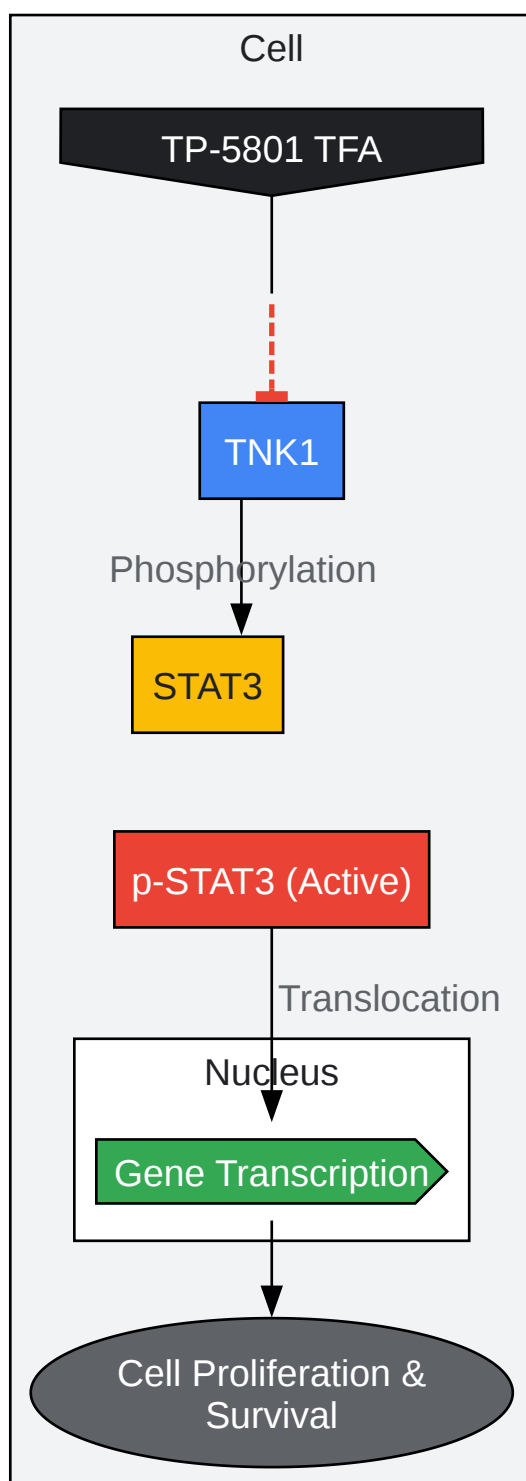
Quantitative Data Summary

The essential physicochemical properties of **TP-5801 TFA** are summarized below. These values are critical for accurate calculations and effective use in experimental settings.

Property	Value	Source(s)
Compound Name	TP-5801 Trifluoroacetate (TFA)	[4]
Molecular Formula	C ₂₆ H ₃₂ BrF ₃ N ₈ O ₃	[4][5]
Molecular Weight	641.48 g/mol	[4][6]
Appearance	Light yellow to green-yellow solid	[4][6]
Purity	≥99%	[7]
Solubility in DMSO	≥ 100 mg/mL (155.89 mM)	[8][9]
Storage (Solid)	-20°C for up to 3 years, protected from light and moisture	[10][11]
Storage (DMSO Stock)	-20°C for up to 1 month; -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.	[9][12]

Mechanism of Action: TNK1 Inhibition

TP-5801 is a highly potent inhibitor of TNK1, a non-receptor tyrosine kinase.[1][4] TNK1 is a proto-oncogene that, when dysregulated, can drive cancer cell proliferation and survival.[4] One of its key downstream targets is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] By binding to the ATP-binding pocket of TNK1, TP-5801 blocks the phosphorylation and subsequent activation of STAT3.[4][13] This leads to the downregulation of STAT3 target genes involved in cell cycle progression and survival, thereby exerting its anti-tumor effects.[4]



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Caption: TNK1 signaling pathway and the inhibitory action of TP-5801.

Experimental Protocol: Preparation of a 10 mM TP-5801 TFA Stock Solution

This protocol provides a detailed method for preparing a 10 mM stock solution of **TP-5801 TFA** in DMSO.

1. Materials Required:

- **TP-5801 TFA** solid powder
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO), newly opened[8]
- Sterile, conical-bottom or microcentrifuge tubes (amber or covered in foil to protect from light)
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Bath sonicator

2. Safety Precautions:

- Always handle chemical compounds in a well-ventilated area or a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
- The trifluoroacetate (TFA) salt can be corrosive.[7] Handle with care.
- Consult the Safety Data Sheet (SDS) for both **TP-5801 TFA** and DMSO before beginning work.

3. Calculation of Mass: To prepare a stock solution of a specific molarity, use the following formula:

Mass (mg) = Desired Molarity (mM) × Final Volume (mL) × Molecular Weight (g/mol)

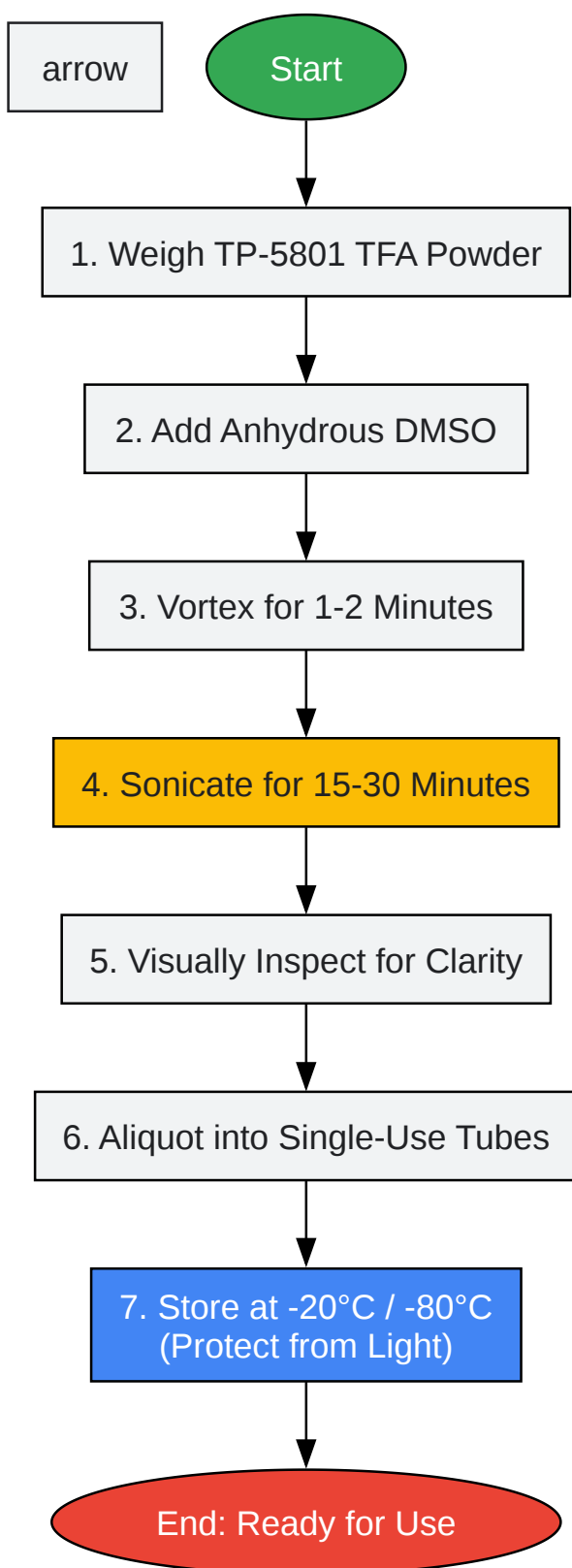
- Example for 1 mL of a 10 mM stock solution:
 - Mass (mg) = 10 mM × 1 mL × 641.48 g/mol = 6.41 mg

4. Step-by-Step Procedure:

- Equilibration: Allow the vial of **TP-5801 TFA** powder to equilibrate to room temperature before opening to prevent condensation of moisture.
- Weighing: Tare a sterile tube on a calibrated analytical balance. Carefully weigh the calculated amount (e.g., 6.41 mg) of **TP-5801 TFA** powder and transfer it into the tube.
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO (e.g., 1 mL) to the tube containing the powder.
- Initial Mixing: Close the tube tightly and vortex the solution at high speed for 1-2 minutes to ensure the solid is well-dispersed.[\[7\]](#)
- Sonication: Place the tube in a room temperature water bath sonicator. Sonicate the solution for 15-30 minutes.[\[8\]](#) This step is often necessary to achieve complete dissolution, especially at higher concentrations.[\[8\]](#)[\[9\]](#)
- Visual Inspection: After sonication, visually inspect the solution to confirm it is clear and free of any visible solid particles.
- Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[\[14\]](#)
- Final Storage: Clearly label all aliquots with the compound name, concentration, solvent, and preparation date. Store the aliquots protected from light at -20°C for up to one month or at -80°C for up to six months.[\[9\]](#)[\[12\]](#)

Experimental Workflow

The following diagram outlines the logical flow for preparing the **TP-5801 TFA** stock solution.



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Caption: Workflow for preparing **TP-5801 TFA** stock solution in DMSO.

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